

Spectroscopic Profile of Allyl Chlorodifluoroacetate: A Technical Guide

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Compound of Interest

Compound Name: *Allyl chlorodifluoroacetate*

CAS No.: 118337-48-7

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This technical guide provides a comprehensive overview of the spectroscopic data for **allyl chlorodifluoroacetate** (C₅H₅ClF₂O₂). Due to the limited availability of experimentally published spectra for this specific compound, this document presents a combination of available mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. The predictions are based on established principles and data from analogous chemical structures.

Molecular Structure and Properties

Allyl chlorodifluoroacetate is an ester with the following structural formula:

Molecular Formula: C₅H₅ClF₂O₂ Molecular Weight: 170.54 g/mol [1] IUPAC Name: prop-2-en-1-yl 2-chloro-2,2-difluoroacetate

Spectroscopic Data

The following sections detail the mass spectrometry, and predicted NMR and IR data for **allyl chlorodifluoroacetate**.

Mass Spectrometry (MS)

A mass spectrum for **allyl chlorodifluoroacetate** is available through SpectraBase.[1] The fragmentation pattern of esters is influenced by the alcohol and acid components.[2] For allyl esters, common fragmentation includes the loss of the allyl group.[2] Halogenated compounds often exhibit characteristic isotopic patterns.[2]

Table 1: Predicted Mass Spectrometry Data for **Allyl Chlorodifluoroacetate**

m/z	Predicted Fragment Ion	Notes
170/172	$[\text{C}_5\text{H}_5\text{ClF}_2\text{O}_2]^+$	Molecular ion peak with isotopic pattern for one chlorine atom.
129/131	$[\text{C}_2\text{ClF}_2\text{O}_2]^+$	Loss of the allyl radical ($\bullet\text{CH}_2\text{CH}=\text{CH}_2$).
83/85	$[\text{CClF}_2]^+$	Alpha-cleavage with loss of the ester group.
41	$[\text{C}_3\text{H}_5]^+$	Allyl cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H , ^{13}C , and ^{19}F NMR data are presented below. Chemical shifts are referenced to tetramethylsilane (TMS) for ^1H and ^{13}C , and CFCl_3 for ^{19}F .

The proton NMR spectrum is expected to show signals corresponding to the allyl group. The chemical shifts are influenced by the electronegative ester group.

Table 2: Predicted ^1H NMR Data for **Allyl Chlorodifluoroacetate**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~5.9	ddt	1H	-CH=
~5.4	dd	1H	=CH ₂ (trans)
~5.3	dd	1H	=CH ₂ (cis)
~4.7	d	2H	-O-CH ₂ -

The carbon NMR spectrum will display five distinct signals.

Table 3: Predicted ¹³C NMR Data for **Allyl Chlorodifluoroacetate**

Chemical Shift (δ , ppm)	Assignment
~160	C=O
~131	-CH=
~120	=CH ₂
~118 (t, J \approx 280 Hz)	-CF ₂ Cl
~68	-O-CH ₂ -

The fluorine NMR is a powerful tool for characterizing fluorinated compounds. A single signal is expected for the two equivalent fluorine atoms. The chemical shift for a -CF₂Cl group typically appears in a specific region of the spectrum.[3][4]

Table 4: Predicted ¹⁹F NMR Data for **Allyl Chlorodifluoroacetate**

Chemical Shift (δ , ppm)	Multiplicity	Assignment
-60 to -70	s	-CF ₂ Cl

Infrared (IR) Spectroscopy

The IR spectrum of an ester is characterized by a strong carbonyl (C=O) stretch and C-O stretching vibrations.[5][6] The presence of C-F and C-Cl bonds will also give rise to characteristic absorptions.

Table 5: Predicted Infrared (IR) Absorption Data for **Allyl Chlorodifluoroacetate**

Frequency (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	=C-H stretch
~1780	Strong	C=O stretch (ester)
~1650	Medium	C=C stretch
~1250	Strong	C-O stretch
~1100-1000	Strong	C-F stretch
~800	Medium	C-Cl stretch

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of **allyl chlorodifluoroacetate** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of TMS as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard or a solvent with a known chemical shift can be used for referencing.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
- **¹H NMR Acquisition:**
 - Pulse sequence: Standard single-pulse experiment.
 - Spectral width: 0-12 ppm.

- Number of scans: 16-64.
- Relaxation delay: 1-2 seconds.
- ¹³C NMR Acquisition:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Spectral width: 0-220 ppm.
 - Number of scans: 1024 or more, depending on sample concentration.
 - Relaxation delay: 2-5 seconds.
- ¹⁹F NMR Acquisition:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Spectral width: +50 to -250 ppm.
 - Number of scans: 64-256.
 - Relaxation delay: 1-2 seconds.

IR Spectroscopy

- Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Acquisition:
 - Scan range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of scans: 16-32.

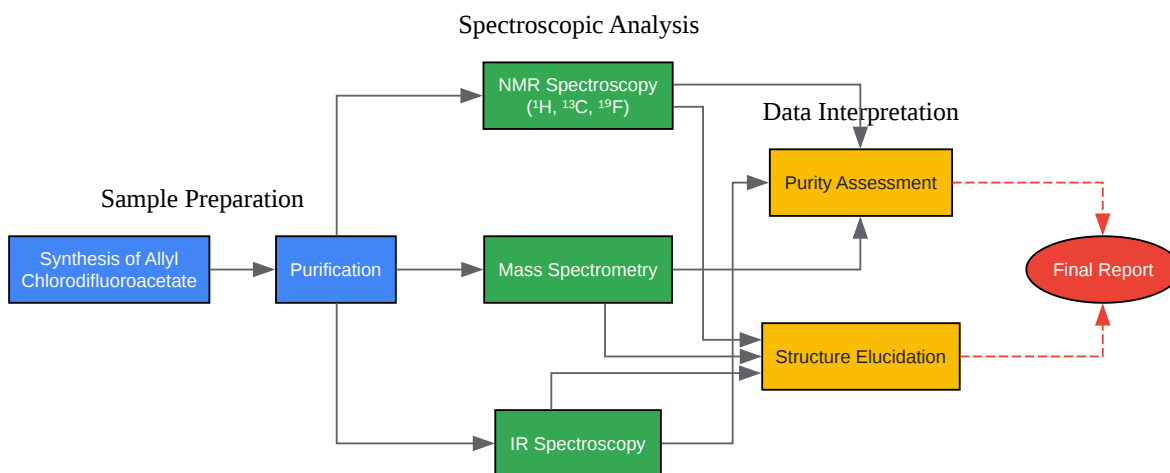
- A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
- GC-MS Conditions:
 - Injector temperature: 250 °C.
 - Column: A suitable capillary column (e.g., DB-5ms).
 - Oven temperature program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C) to ensure elution.
 - Carrier gas: Helium.
- Mass Spectrometer Conditions:
 - Ionization mode: Electron Ionization (EI) at 70 eV.
 - Mass range: 35-500 amu.
 - Scan speed: 1-2 scans/second.

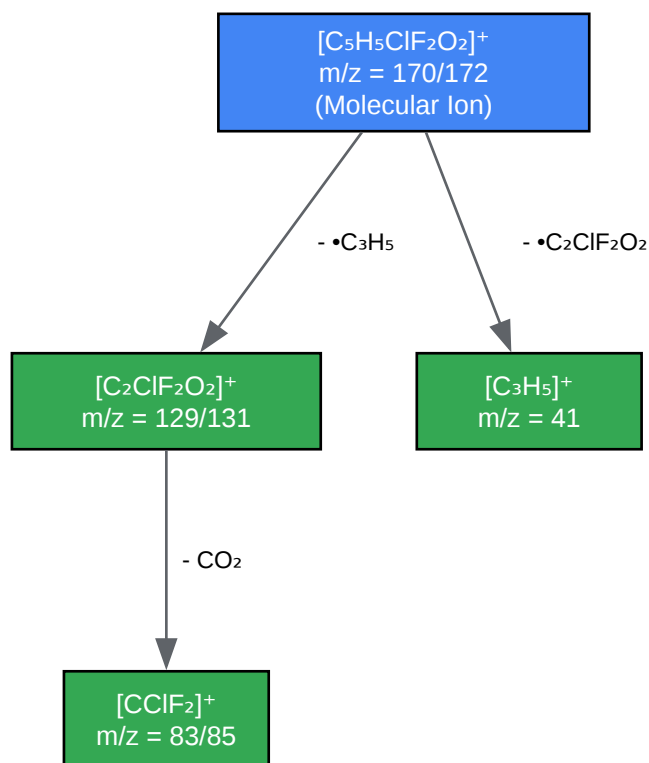
Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and a predicted fragmentation pathway.



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Caption: Workflow for the spectroscopic analysis of **allyl chlorodifluoroacetate**.



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Caption: Predicted mass spectral fragmentation of **allyl chlorodifluoroacetate**.

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